molecular formula C5H7N3O2S B2595708 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid CAS No. 253779-17-8

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Cat. No.: B2595708
CAS No.: 253779-17-8
M. Wt: 173.19
InChI Key: OWBRQFLNBAGCPU-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-5-ylsulfanyl)propanoic acid ( 253779-17-8) is a high-purity chemical compound with the molecular formula C 5 H 7 N 3 O 2 S and a molecular weight of 173.19 g/mol [ ]. This reagent features a 1,2,4-triazole moiety linked to a propanoic acid chain via a sulfanyl group, a structure of significant interest in medicinal chemistry due to its potential biological activities [ ]. Recent scientific investigations highlight its value as a key building block in the synthesis of novel 1,2,4-triazole derivatives. Research indicates that such compounds exhibit promising anti-inflammatory properties by significantly reducing the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) [ ]. The 1,2,4-triazole pharmacophore is a recognized structural component in several clinical drugs, including antifungal agents (e.g., fluconazole), antivirals, and anticancer therapies, underscoring the versatility and research potential of this compound class [ ][ ]. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant regulations.

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3(4(9)10)11-5-6-2-7-8-5/h2-3H,1H3,(H,9,10)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBRQFLNBAGCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1-propanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, which can yield different derivatives useful in further research.

Biology

The compound has been employed in proteomics research to study protein interactions and functions. Its ability to modulate enzyme activity through interactions with specific molecular targets makes it valuable in understanding biological pathways.

Medicine

Recent studies have highlighted its potential therapeutic properties:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this acid demonstrated potency comparable to established antibiotics against resistant strains like MRSA .
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have shown that certain derivatives can inhibit cytokine release in cell cultures, suggesting potential applications in treating chronic inflammatory diseases .
  • Antifungal Activity : The compound has also been studied for its antifungal properties, with some derivatives showing enhanced activity against fungal strains compared to commercial antifungal agents .

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in agrochemicals and as a corrosion inhibitor .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against both bacterial and fungal strains. Results indicated that certain compounds exhibited higher potency than traditional antibiotics like chloramphenicol and fluconazole .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound's derivatives. The study revealed that specific substitutions on the triazole ring significantly influenced the inhibition of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The compound’s key structural features are compared to analogs in Table 1.

Compound Name Substituents on Triazole Linker Group Carboxylic Acid Position Molecular Weight (g/mol) Key Applications/Notes
2-(1H-1,2,4-Triazol-5-ylsulfanyl)propanoic acid (Target) None -S- (sulfanyl) C2 ~201.2 Potential enzyme inhibition
3-((4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid 4-Methyl, 5-pyridinyl -S- C3 ~304.3 Enhanced aromatic interactions
3-[3-(3-Methylphenyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid 3-(3-Methylphenyl), 4-phenyl Direct bond C3 ~365.4 Increased lipophilicity
2-(4H-1,2,4-Triazol-3-yl)acetic acid None Direct bond C2 ~141.1 Simpler structure, lower molecular weight
2-(1H-Tetrazol-5-yl)acetic acid Tetrazole (instead of triazole) Direct bond C2 ~142.1 Bioisostere for carboxylic acid

Key Observations :

  • Linker Groups: The sulfanyl (-S-) linker in the target compound may confer distinct electronic and steric properties compared to direct bonds or oxygen/nitrogen linkers.
  • Substituents : Bulky groups like pyridinyl () or phenyl () increase molecular weight and lipophilicity, which could improve target binding but reduce aqueous solubility.
  • Bioisosterism : Tetrazole-containing analogs (e.g., 2-(1H-tetrazol-5-yl)acetic acid) replace carboxylic acids, offering metabolic stability while retaining acidity .

Biological Activity

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anthelmintic applications. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H7_7N3_3O2_2S, with a molecular weight of 173.19 g/mol. The structure features a triazole ring which is known for its diverse biological properties.

Biological Activity Overview

Recent studies have evaluated the biological activity of various derivatives of 1,2,4-triazole containing propanoic acid moieties. The following sections summarize key findings regarding the anti-inflammatory, antibacterial, and anthelmintic activities of these compounds.

Anti-inflammatory Activity

Research has shown that compounds related to this compound can significantly modulate cytokine release in peripheral blood mononuclear cells (PBMC). Key findings include:

  • Cytokine Inhibition : Compounds such as 3a , 3c , and 3e demonstrated a marked reduction in the release of pro-inflammatory cytokines like TNF-α and IFN-γ when tested at concentrations up to 100 µg/mL. This suggests their potential as anti-inflammatory agents .
  • Cell Viability : Toxicity assessments indicated that these compounds maintained high cell viability (around 94.71–96.72%) in cultured PBMCs compared to controls .

Antibacterial Activity

The antibacterial efficacy of these triazole derivatives was assessed against various Gram-positive and Gram-negative bacterial strains. The results highlighted:

  • Efficacy Against Bacteria : Certain derivatives exhibited significant antibacterial activity. For instance, compounds with specific substituents on the triazole ring showed enhanced effectiveness against pathogens compared to those without such modifications .

Anthelmintic Activity

In addition to antibacterial properties, the anthelmintic potential was explored against Rhabditis sp. cultures:

  • Activity Assessment : The compounds demonstrated varying degrees of effectiveness against nematodes. Notably, derivatives with specific structural features were more potent than their analogs lacking these features .

Comparative Data Table

The following table summarizes the biological activity findings for selected derivatives of this compound:

CompoundAnti-inflammatory Activity (TNF-α Inhibition)Antibacterial ActivityAnthelmintic Activity
3aHigh (significant reduction)ModerateModerate
3cHigh (significant reduction)HighLow
3eModerate (some reduction)LowModerate

Case Studies

A notable study conducted by researchers aimed at synthesizing new derivatives from amidrazones showed promising results in terms of both safety and efficacy. The evaluation included:

  • In Vitro Assays : Various assays were performed to assess cytotoxicity and cytokine modulation in human PBMCs.
  • Mechanistic Insights : The study suggested that the presence of specific substituents on the triazole ring could enhance anti-inflammatory effects through modulation of immune responses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid, and how can reaction efficiency be monitored?

  • Methodology :

  • Conventional synthesis : React 1,2,4-triazole derivatives with thiol-containing propanoic acid precursors under reflux conditions. Monitor via thin-layer chromatography (TLC) or HPLC for intermediate formation .
  • Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation (e.g., 100–150 W, 10–30 minutes) to improve yield and reduce side products. Confirm completion via FTIR (C-S bond at ~600–700 cm⁻¹) .
    • Key Metrics : Yield optimization via solvent selection (e.g., DMF for solubility) and stoichiometric ratios (1:1.2 for thiol:triazole).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Spectroscopy :

  • FTIR : Confirm S-H bond absence (~2550 cm⁻¹) and presence of carboxylic acid (-COOH, ~1700 cm⁻¹) .
  • NMR : ¹H NMR (δ 12–13 ppm for COOH; δ 8–9 ppm for triazole protons) and ¹³C NMR (δ 170–175 ppm for COOH) .
    • Crystallography : Use SHELX software for X-ray diffraction data refinement. Resolve torsion angles to confirm thioether (C-S-C) geometry .

Q. How can researchers assess purity and identify common impurities in the compound?

  • HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against reference standards (e.g., EP impurities cataloged in pharmacopeial monographs) .
  • Mass Spectrometry : High-resolution MS (HRMS) to detect sulfoxide or hydrolyzed byproducts (e.g., propanoic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory studies). Validate with PubChem-derived descriptors (e.g., partition coefficient, topological polar surface area) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of triazole-thioether conformers in aqueous environments .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Orthogonal Assays : Combine enzyme inhibition assays with cellular viability tests (e.g., MTT assay) to distinguish direct activity from cytotoxicity .
  • Batch Variability Control : Standardize synthetic protocols (e.g., inert atmosphere for thiol stability) and use pharmacopeial reference materials for calibration .

Q. How can crystallization conditions be optimized for X-ray structure determination?

  • Solvent Screening : Test polar aprotic solvents (e.g., acetone, DMSO) with slow evaporation. Additives like crown ethers may improve crystal lattice formation .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning, common in sulfur-containing compounds .

Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound?

  • Functionalization : Introduce substituents at the triazole ring (e.g., methyl, phenyl) or modify the propanoic acid chain (e.g., esterification). Monitor effects on solubility and bioactivity .
  • Salt Formation : Synthesize sodium or potassium salts to enhance bioavailability. Characterize via DSC for melting-point shifts .

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